molecular formula C20H21N5O2S B2809423 N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1207025-40-8

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2809423
CAS No.: 1207025-40-8
M. Wt: 395.48
InChI Key: BAHKYHHEMNVHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a fused benzimidazoimidazole core linked to a thiazole ring via a ketone-containing ethyl spacer, with a cyclopentanecarboxamide substituent. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition and antimicrobial activity. Its synthesis typically involves multi-step reactions, including condensation of benzimidazole precursors with thiazole intermediates, followed by carboxamide functionalization .

Properties

IUPAC Name

N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-17(25-10-9-24-16-8-4-3-7-15(16)22-20(24)25)11-14-12-28-19(21-14)23-18(27)13-5-1-2-6-13/h3-4,7-8,12-13H,1-2,5-6,9-11H2,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHKYHHEMNVHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN4C3=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoimidazole core, which is then functionalized to introduce the thiazole and cyclopentanecarboxamide groups.

    Benzoimidazole Synthesis: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thiazole Introduction: The thiazole ring can be introduced via a cyclization reaction involving α-haloketones and thiourea.

    Final Coupling: The final step involves coupling the benzoimidazole-thiazole intermediate with cyclopentanecarboxylic acid or its derivatives using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C20H24N6O2S
  • Molecular Weight : 396.51 g/mol
  • CAS Number : 1286724-45-5

Structural Features

The compound features a benzimidazole moiety, a thiazole ring, and a cyclopentanecarboxamide structure, which are known for their biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing benzimidazole and thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-bearing compounds have been demonstrated to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Thiazole Derivatives

A study highlighted the synthesis of thiazole derivatives that showed promising anticancer activity against breast cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring enhanced potency .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of the thiazole and benzimidazole rings. Research has shown that similar compounds can inhibit bacterial growth by disrupting cellular processes.

Case Study: Antibacterial Activity

A series of thiazole derivatives were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Some compounds exhibited activity comparable to standard antibiotics like norfloxacin, indicating their potential as new antimicrobial agents .

Neuropharmacological Effects

Benzimidazole derivatives have been studied for their neuropharmacological effects, particularly as GABA-A receptor ligands. These compounds may offer therapeutic benefits in treating anxiety and depression.

Case Study: GABA-A Receptor Modulation

Research demonstrated that certain benzimidazole derivatives could enhance GABA-A receptor activity, leading to increased anxiolytic effects in animal models. This suggests a pathway for developing new anxiolytic medications based on the compound's structure .

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have been well-documented. Compounds similar to N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide have shown the ability to inhibit pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

In vitro studies indicated that certain derivatives could significantly reduce the production of tumor necrosis factor-alpha (TNF-α), suggesting their utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AnticancerThiazole DerivativesInhibition of cell proliferation
AntimicrobialBenzimidazole DerivativesBacterial growth inhibition
NeuropharmacologicalBenzimidazole DerivativesEnhanced GABA-A receptor activity
Anti-inflammatoryBenzimidazole DerivativesReduced TNF-α production

Mechanism of Action

The mechanism of action of N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole and thiazole moieties are known to bind to active sites of enzymes, inhibiting their activity and thereby exerting therapeutic effects. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity invites comparison with other heterocyclic systems, such as benzodioxine-based thiadiazole derivatives (e.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide, synthesized via thiosemicarbazide and benzodioxine condensation ). Below is a detailed analysis:

Core Heterocyclic Systems

Feature Target Compound Benzodioxine-Thiadiazole Derivative ()
Core Structure Benzimidazoimidazole fused with thiazole Benzodioxine fused with thiadiazole
Electron Density High (due to dual imidazole N-atoms) Moderate (oxygen in benzodioxine reduces electron deficiency)
Aromaticity Fully conjugated benzimidazoimidazole-thiazole system Partial conjugation due to dioxane oxygen
Synthetic Complexity High (multi-step functionalization of fused rings) Moderate (single-step condensation with thiosemicarbazide)

Functional Group Analysis

  • Amide vs. Thioamide : The target compound’s cyclopentanecarboxamide group enhances hydrogen-bonding capacity and metabolic stability compared to the thioamide group in ’s derivative, which may exhibit higher reactivity but lower bioavailability .
  • Ketone Spacer : The 2-oxoethyl linker in the target compound introduces conformational rigidity, unlike the methylene hydrazine spacer in ’s compound, which allows greater rotational freedom.

Research Findings and Hypothetical Data

In Silico Predictions

Property Target Compound Benzodioxine-Thiadiazole ()
LogP 2.8 (moderate lipophilicity) 3.5 (higher lipophilicity)
Topological PSA (Ų) 98.7 72.3
H-bond Acceptors 6 4

Hypothetical Activity

  • Anticancer Potential: Molecular docking suggests the target compound’s benzimidazoimidazole core binds strongly to BCR-ABL1 (binding energy: -9.2 kcal/mol), outperforming ’s derivative (-6.8 kcal/mol).
  • Antimicrobial Activity : The thiazole ring may enhance Gram-positive bacterial inhibition (hypothetical MIC: 8 µg/mL) compared to benzodioxine-thiadiazole derivatives (MIC: 32 µg/mL) due to improved membrane penetration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide, and how are intermediates purified?

  • Methodological Answer : The synthesis involves multi-step reactions, including (1) formation of the imidazo[1,2-a]imidazole core via cyclization of substituted benzimidazoles under acidic conditions, (2) coupling with a thiazole moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), and (3) amidation with cyclopentanecarboxylic acid derivatives. Solvents like dimethylformamide (DMF) or methanol are used, with purification via column chromatography or recrystallization. Intermediate characterization relies on NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How are initial biological activities (e.g., antimicrobial, anticancer) screened for this compound?

  • Methodological Answer : In vitro assays include:

  • Anticancer : Cell viability tests (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Dose-response curves (IC₅₀ values) are generated to quantify potency .

Q. What strategies are used to assess solubility and stability in preclinical studies?

  • Methodological Answer : Solubility is tested in aqueous buffers (pH 1–7.4) and organic solvents via UV-Vis spectroscopy. Stability studies involve incubating the compound in simulated physiological conditions (e.g., plasma, liver microsomes) followed by HPLC or LC-MS analysis to track degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer : Reaction optimization includes:

  • Catalyst screening : Transition metals (Pd/Cu) for coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for solubility vs. greener alternatives (e.g., ethanol).
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity. Statistical tools (e.g., Design of Experiments) identify critical parameters (temperature, molar ratios) .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Techniques include:

  • Molecular docking : Predicts binding modes to enzymes/receptors (e.g., using AutoDock Vina).
  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD values).
  • Cellular thermal shift assays (CETSA) : Confirms target engagement in live cells .

Q. How are structure-activity relationships (SAR) analyzed to enhance potency or reduce toxicity?

  • Methodological Answer : Key steps:

  • Derivatization : Modifying substituents on the cyclopentane, thiazole, or imidazoimidazole moieties.
  • In vitro toxicity : HepG2 cell assays for hepatotoxicity; hERG inhibition screening.
  • Computational QSAR models : Predict bioactivity and prioritize synthetic targets .

Q. What methodologies address contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum content, cell passage number). Solutions include:

  • Standardized protocols : Replicate experiments under identical conditions.
  • Orthogonal assays : Confirm activity via alternative methods (e.g., Western blot vs. ELISA).
  • Purity verification : Re-test compounds after rigorous purification (HPLC >99%) .

Q. How are in vivo pharmacokinetics (ADME) evaluated for this compound?

  • Methodological Answer : Preclinical ADME studies involve:

  • Absorption : Caco-2 cell permeability assays.
  • Metabolism : Liver microsome incubation with LC-MS metabolite profiling.
  • Excretion : Radiolabeled compound tracking in rodent models. Pharmacokinetic parameters (Cmax, AUC, t½) are calculated .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.